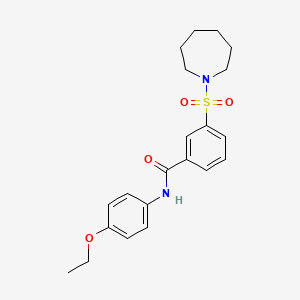
N-(2-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
Overview
Description
N-(2-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is a compound that belongs to the class of N-phenyl-N'-(4-substituted benzyl) ethanediamides. It is commonly referred to as FMe-βCDA. This compound is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. The inhibition of FAAH by FMe-βCDA leads to an increase in endocannabinoid levels, which has potential therapeutic applications.
Mechanism of Action
FMe-βCDA is a competitive inhibitor of N-(2-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide. It binds to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
FMe-βCDA has been shown to have analgesic effects in various preclinical models of pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in models of arthritis and colitis. Additionally, FMe-βCDA has been shown to have anxiolytic effects, reducing anxiety-like behavior in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of FMe-βCDA is its potency and selectivity for N-(2-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide inhibition. This allows for precise control of endocannabinoid levels in preclinical models. However, one limitation is that FMe-βCDA is not suitable for use in human studies due to its potential for off-target effects and toxicity.
Future Directions
There are several future directions for research on FMe-βCDA. One area of interest is the potential for FMe-βCDA to be used as a treatment for chronic pain. Additionally, FMe-βCDA may have potential as a treatment for anxiety disorders and inflammatory conditions. Further research is needed to fully understand the therapeutic potential of FMe-βCDA and its mechanism of action.
Scientific Research Applications
FMe-βCDA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. These effects are believed to be mediated by the increased levels of endocannabinoids resulting from N-(2-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide inhibition.
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-12-8-6-11(7-9-12)10-18-15(20)16(21)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVLAPAARAPXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795458.png)
![4-[2-(4-chloro-3-methylphenoxy)butanoyl]morpholine](/img/structure/B4795466.png)






![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)
![9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B4795514.png)
![3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795524.png)
![5,6-dimethyl-7-(4-methyl-2-pyridinyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4795530.png)